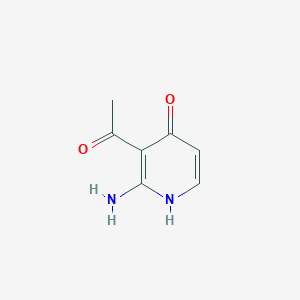

3-acetyl-2-amino-1H-pyridin-4-one

Description

Propriétés

Numéro CAS |

176238-50-9 |

|---|---|

Formule moléculaire |

C7H8N2O2 |

Poids moléculaire |

152.15 g/mol |

Nom IUPAC |

3-acetyl-2-amino-1H-pyridin-4-one |

InChI |

InChI=1S/C7H8N2O2/c1-4(10)6-5(11)2-3-9-7(6)8/h2-3H,1H3,(H3,8,9,11) |

Clé InChI |

YNRQVHQKUFZKDH-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(NC=CC1=O)N |

SMILES canonique |

CC(=O)C1=C(NC=CC1=O)N |

Synonymes |

4(1H)-Pyridinone, 3-acetyl-2-amino- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Amino vs. Phenylamino Groups: The amino group in the target compound may improve aqueous solubility compared to the phenylamino group in Compounds 73–75, which introduces hydrophobicity.

- Acetyl Positioning: The direct attachment of acetyl to the pyridinone ring (vs. a 3-acetylphenyl group in Compound 75) could reduce steric hindrance, enhancing binding affinity to targets like kinases or ion channels .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-acetyl-2-amino-1H-pyridin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic methods using heterogenous catalysts like Fe₂O₃@SiO₂/In₂O₃, which enhance reaction efficiency and reduce side products. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol or acetonitrile), and catalyst loading (5–10 mol%) critically affect yield. Monitoring via TLC or HPLC is recommended to optimize intermediate steps .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 3-acetyl-2-amino-1H-pyridin-4-one?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the acetyl group (δ ~2.3 ppm for CH₃, δ ~200 ppm for C=O), pyridinone ring protons (δ 6.5–8.5 ppm), and amino protons (δ ~5.5 ppm, broad).

- IR : Confirm C=O stretching (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹).

- HRMS : Calculate exact mass (C₇H₈N₂O₂: 168.0535 g/mol) to validate molecular ion peaks. Compare with analogs in databases (e.g., PubChem) .

Q. What strategies mitigate solubility challenges during in vitro assays for 3-acetyl-2-amino-1H-pyridin-4-one?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Pre-saturate aqueous buffers (pH 6–8) to enhance dissolution. Dynamic light scattering (DLS) can assess aggregation, while centrifugal filtration (3 kDa MWCO) removes undissolved particles .

Q. How should researchers assess the thermal and photostability of 3-acetyl-2-amino-1H-pyridin-4-one under storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC. Store in amber vials at –20°C under inert atmosphere .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective functionalization of 3-acetyl-2-amino-1H-pyridin-4-one in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions to predict reactive sites (e.g., C-5 vs. C-6 positions). Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, 2 mol%) in DMF at 100°C can confirm selectivity. Monitor intermediates using in situ IR .

Q. How can contradictory spectral data (e.g., anomalous NMR shifts) be resolved for derivatives of 3-acetyl-2-amino-1H-pyridin-4-one?

- Methodological Answer : Perform variable-temperature NMR to detect tautomerism or hydrogen bonding. X-ray crystallography (e.g., Cu-Kα radiation) provides unambiguous structural confirmation. Compare with crystallographic data from analogs like 3-phenyl-2-(piperidin-1-yl)-pyrimidin-4-one derivatives .

Q. What computational models predict the bioactivity of 3-acetyl-2-amino-1H-pyridin-4-one against enzymatic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., kinases or oxidoreductases). Validate predictions via enzyme inhibition assays (IC₅₀ measurements) and correlate with computed binding energies. QSAR models incorporating Hammett σ values for substituent effects improve accuracy .

Q. How do catalytic systems influence the scalability of 3-acetyl-2-amino-1H-pyridin-4-one synthesis while minimizing waste?

- Methodological Answer : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enable recyclability (≥5 cycles) and reduce metal leaching. Process intensification via microwave-assisted synthesis (100 W, 80°C) shortens reaction times. Green metrics (E-factor, atom economy) should be calculated to assess sustainability .

Q. What experimental controls are critical when studying the reactivity of 3-acetyl-2-amino-1H-pyridin-4-one under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.